Cas no 2229588-67-2 (4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine)

4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine 化学的及び物理的性質
名前と識別子
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- 4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine
- 2229588-67-2
- EN300-1927784
-
- インチ: 1S/C11H15BrN2O2/c1-11(2,13)7-6-8-4-3-5-9(10(8)12)14(15)16/h3-5H,6-7,13H2,1-2H3
- InChIKey: XYFOASTYXQWPTB-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1CCC(C)(C)N)[N+](=O)[O-]
計算された属性
- 精确分子量: 286.03169g/mol
- 同位素质量: 286.03169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 71.8Ų
4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927784-10.0g |
4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine |
2229588-67-2 | 10g |
$4974.0 | 2023-05-27 | ||
Enamine | EN300-1927784-1g |
4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine |
2229588-67-2 | 1g |
$1157.0 | 2023-09-17 | ||
Enamine | EN300-1927784-0.1g |
4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine |
2229588-67-2 | 0.1g |
$1019.0 | 2023-09-17 | ||
Enamine | EN300-1927784-0.25g |
4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine |
2229588-67-2 | 0.25g |
$1065.0 | 2023-09-17 | ||
Enamine | EN300-1927784-10g |
4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine |
2229588-67-2 | 10g |
$4974.0 | 2023-09-17 | ||
Enamine | EN300-1927784-1.0g |
4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine |
2229588-67-2 | 1g |
$1157.0 | 2023-05-27 | ||
Enamine | EN300-1927784-2.5g |
4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine |
2229588-67-2 | 2.5g |
$2268.0 | 2023-09-17 | ||
Enamine | EN300-1927784-5.0g |
4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine |
2229588-67-2 | 5g |
$3355.0 | 2023-05-27 | ||
Enamine | EN300-1927784-0.05g |
4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine |
2229588-67-2 | 0.05g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1927784-0.5g |
4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine |
2229588-67-2 | 0.5g |
$1111.0 | 2023-09-17 |
4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amineに関する追加情報
4-(2-Bromo-3-Nitrophenyl)-2-Methylbutan-2-Amine (CAS No. 2229588-67-2)
The compound 4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine (CAS No. 2229588-67-2) is a highly specialized organic compound with significant applications in the field of synthetic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in various research and industrial domains. The molecule consists of a bromine atom at the 2-position of the phenyl ring, a nitro group at the 3-position, and a substituted butanamine moiety. These functional groups contribute to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of 4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine in the development of advanced materials and pharmaceutical agents. Researchers have explored its role in synthesizing bioactive compounds, where the bromine and nitro groups serve as reactive sites for further functionalization. For instance, the bromine atom can undergo nucleophilic substitution reactions, enabling the incorporation of diverse substituents that enhance the compound's biological activity.
In addition to its role in drug discovery, this compound has been utilized in the synthesis of novel polymers and high-performance materials. The nitro group, known for its strong electron-withdrawing properties, plays a crucial role in modulating the electronic characteristics of the molecule. This makes it an ideal candidate for applications in electronics and optoelectronics, where precise control over material properties is essential.
Recent advancements in synthetic methodologies have also expanded the scope of 4-(2-bromo-3-nitrophenyl)-2-methylbutan-amine. For example, researchers have developed efficient catalytic systems that enable selective transformations of this compound into more complex structures. These developments underscore its versatility as a building block in organic synthesis.
Furthermore, the compound's stability under various reaction conditions has made it a valuable intermediate in multi-step synthesis processes. Its ability to withstand harsh chemical environments while retaining its functional groups has been a focal point in recent studies aimed at improving synthetic efficiency.
In conclusion, 4-(brom-nitro-phenyl-butan-amine continues to be a subject of intense research interest due to its unique properties and wide-ranging applications. As new insights into its chemistry emerge, this compound is poised to play an even more critical role in advancing both academic and industrial research.
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